molecular formula C8H16ClNO2 B2789265 8-Oxa-5-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride CAS No. 2287313-40-8

8-Oxa-5-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride

Cat. No.: B2789265
CAS No.: 2287313-40-8
M. Wt: 193.67
InChI Key: CHWHXRRXWMTTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. This compound is characterized by its unique spiro structure, which includes an oxygen and nitrogen atom within the ring system. It is primarily used in research settings and is not intended for human or veterinary use.

Preparation Methods

The synthesis of (8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hydrochloride involves several steps. One common synthetic route starts with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions typically involve the use of a base and a solvent, followed by purification steps to isolate the desired product. Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction conditions to produce larger quantities of the compound.

Chemical Reactions Analysis

(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its normal function. This can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hydrochloride can be compared with other spiro compounds, such as spiro[5.5]undecane derivatives. These compounds share a similar spiro structure but differ in the specific atoms and functional groups present . The unique combination of oxygen and nitrogen atoms in (8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hydrochloride distinguishes it from other spiro compounds and contributes to its specific chemical and biological properties.

Conclusion

(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hydrochloride is a versatile compound with significant applications in scientific research. Its unique structure and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its potential for future discoveries.

Properties

IUPAC Name

8-oxa-5-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-5-7-4-9-8(6-11-7)2-1-3-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWHXRRXWMTTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COC(CN2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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